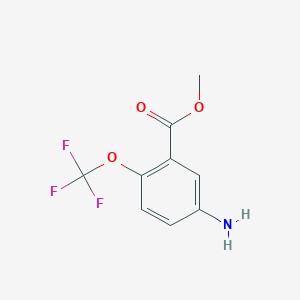

Methyl 5-amino-2-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 5-amino-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEYHPSLXLUDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622147 | |

| Record name | Methyl 5-amino-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307989-43-1 | |

| Record name | Methyl 5-amino-2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with commercially available 2-(trifluoromethoxy)benzaldehydes or related trifluoromethoxy-substituted aromatic compounds.

One robust approach involves:

Alternative Oxidative and Amination Methods

Recent literature describes oxidative ring-opening and amination protocols that can be adapted for the synthesis of 2-aminobenzoates with trifluoromethoxy substituents:

Use of N-bromosuccinimide (NBS) and potassium persulfate (K2S2O8) in alcoholic solvents at 60 °C under air atmosphere facilitates selective amination of halogenated aromatics to yield amino benzoates.

The reaction mixture is purified by flash column chromatography to isolate the desired this compound with yields around 70%.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Reduction | Sodium borohydride, H2O, 0–10 °C | 2-(Trifluoromethoxy)benzyl alcohol | >90% yield, >99% purity |

| 2 | Chlorination | Thionyl chloride, reflux | 2-(Trifluoromethoxy)benzyl chloride | Efficient chlorination |

| 3 | Nitration | HNO3 / H2SO4, controlled temperature | 2-Chloromethyl-5-nitro-(trifluoromethoxy)toluene | Regioselective nitration at 5-position |

| 4 | Catalytic hydrogenation | H2 gas, Pd/C catalyst, ambient pressure | 2-Chloromethyl-5-amino-(trifluoromethoxy)toluene | Complete nitro reduction |

| 5 | Esterification / oxidation | Methanol, acid catalyst or oxidation agents | This compound | Final product with high purity |

| Alt.1 | Oxidative amination | NBS, K2S2O8, ROH solvent, 60 °C, air | Amino benzoate derivatives | ~70% yield, chromatographic purification |

Research Findings and Process Considerations

The reduction of trifluoromethylated benzaldehydes to benzyl alcohols using sodium borohydride is a mild, high-yielding step that preserves sensitive trifluoromethoxy groups.

Chlorination with thionyl chloride is efficient but requires careful control to avoid over-chlorination or decomposition.

Nitration is regioselective at the 5-position due to directing effects of trifluoromethoxy and methyl substituents, but strong acid conditions necessitate safety precautions.

Catalytic hydrogenation is a clean method to convert nitro to amino groups without affecting the trifluoromethoxy substituent.

Alternative oxidative amination methods provide milder conditions and avoid multi-step transformations but may require chromatographic purification to achieve high purity.

The overall synthetic route is amenable to scale-up due to the availability of starting materials and relatively straightforward reaction conditions.

Scientific Research Applications

Methyl 5-amino-2-(trifluoromethoxy)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties, making it useful in the development of advanced materials.

Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Halogen vs. Amino Substituents

- Methyl 5-bromo-2-(trifluoromethoxy)benzoate (C₉H₆BrF₃O₃, MW 315.04): Replacing the amino group with bromine increases molecular weight and introduces a leaving group, making it reactive in cross-coupling reactions. Unlike the amino derivative, this compound is more suited for synthetic intermediates in agrochemicals (e.g., pesticide precursors) .

- Methyl 5-iodo-2-(trifluoromethoxy)benzoate (C₉H₆F₃IO₃, MW 362.04): The iodine substituent enhances polarizability and utility in radiolabeling or crystallography. However, the amino group in the target compound offers better hydrogen-bonding interactions for drug design .

Trifluoromethoxy vs. Trifluoromethyl Groups

- Methyl 5-fluoro-2-(trifluoromethyl)benzoate (C₉H₆F₄O₂, MW 222.14): The trifluoromethyl (-CF₃) group is more electron-withdrawing than trifluoromethoxy (-OCF₃), leading to reduced electron density on the aromatic ring. This difference impacts reactivity in electrophilic substitutions and bioavailability .

Amino vs. Nitro or Hydroxy Groups

- Methyl 3-amino-2-hydroxy-5-(trifluoromethoxy)benzoate: A hydroxyl group at position 2 increases acidity (pKa ~8–10) compared to the methyl ester, altering solubility and metal-chelating properties. This variant is used in synthesizing enzyme inhibitors .

- 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoate (C₈H₄BrF₃NO₅, MW 344.04): The nitro group (-NO₂) strongly deactivates the ring, favoring reduction reactions to form amines. In contrast, the amino group in the target compound simplifies further functionalization without requiring reduction steps .

Physicochemical Properties

Biological Activity

Methyl 5-amino-2-(trifluoromethoxy)benzoate (CAS No. 885518-37-6) is an organic compound characterized by its unique molecular structure, which includes a trifluoromethoxy group, an amino group, and a benzoate framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will detail its biological activities, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10F3NO3

- Molecular Weight : Approximately 249.19 g/mol

- Density : 1.343 g/cm³

- Boiling Point : ~306.1 °C

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential use as an antibacterial agent.

- Anti-inflammatory Properties : The presence of the amino group may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

- Cytotoxicity : Studies have shown effects on cancer cell lines, suggesting potential anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Potential reduction in inflammatory markers | |

| Cytotoxicity | Effects on cancer cell lines |

The mechanism of action for this compound involves its interaction with various biological macromolecules. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the biological context and derivatives being studied .

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of various trifluoromethyl-containing compounds, this compound was evaluated against multiple drug-resistant strains. The compound exhibited significant inhibition against Acinetobacter baumannii and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Trifluoromethoxy Group : Utilizing reagents such as trifluoromethyl silane.

- Chlorination and Amination Steps : Employing chlorinating agents and amines to introduce the chloro and amino groups at specific positions on the benzoate structure.

This compound serves as a valuable building block in medicinal chemistry, particularly in developing new therapeutic agents targeting microbial infections and inflammatory diseases .

Q & A

Q. Key Factors :

- Temperature : Excess heat during nitration can lead to byproducts (e.g., over-oxidized species).

- Catalyst Purity : Impurities in hydrogenation catalysts reduce amino group yield .

- Moisture Control : Trifluoromethoxy introduction requires anhydrous conditions to prevent hydrolysis .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?

Q. Basic

- NMR Spectroscopy :

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., brominated byproducts in halogenated analogs) .

- FT-IR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino N-H stretches (~3400 cm⁻¹) .

How does the compound's stability under various storage conditions impact experimental reproducibility?

Q. Basic

- Storage : Sealed in dry, room temperature (20–25°C) prevents hydrolysis of the ester and trifluoromethoxy groups .

- Light Sensitivity : UV exposure degrades the amino group; amber vials are recommended .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <2% decomposition when stored properly .

What role do the amino and trifluoromethoxy groups play in the compound's reactivity and interactions in medicinal chemistry?

Q. Advanced

- Amino Group :

- Trifluoromethoxy Group :

Q. Comparative Data :

| Compound | Substituents | logP | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| Methyl 5-amino-2-methoxybenzoate | -OCH₃ | 1.2 | 2.1 h |

| This compound | -OCF₃ | 1.7 | 6.8 h |

How can computational models predict the compound's interactions with biological targets, and what validation methods are used?

Q. Advanced

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using PubChem 3D conformers .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for -OCF₃) with bioactivity .

- Validation :

What purification techniques are recommended to achieve high-purity this compound, and how are they optimized?

Q. Basic

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities .

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves non-polar byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) isolate trace halogenated contaminants .

How do contradictory data on the compound's biological activity inform hypothesis-driven research?

Advanced

Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 25 µM for kinase inhibition) may arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .

- Target Selectivity : Off-target interactions in complex biological matrices .

Resolution : - Dose-Response Curves : Validate activity across multiple concentrations.

- Proteomic Profiling : Identify unintended targets via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.